molecular formula C10H10BrNO4 B1324325 Ethyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 199328-35-3

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No. B1324325
M. Wt: 288.09 g/mol
InChI Key: VZLHDZQLBGMIGO-UHFFFAOYSA-N
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Patent
US07034045B1

Procedure details

To a stirred solution of concentrated HCl (18.00 mL) diluted to 72.00 mL with 95% Ethanol was added 2-(4-bromo-2-nitro-phenyl)-malonic acid diethyl ester (2.50 g, 6.94 mmol). The resulting mixture was then heated at reflux under N2 for 4 h. The reaction mixture was allowed to cool to ambient temperature and poured into H2O (250 mL). This aqueous mixture was then extracted with 2×150 mL of Diethyl ether. The Et2O layer was extracted with H2O and 5% NaHCO3 washed with brine, dried (MgSO4), and filtered. Evaporation of the filtrate in vacuo gave the intermediate title compound as a yellow liquid (1.52 g, 76%).
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:22])[CH:6]([C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20])C(OCC)=O)[CH3:3].O>C(O)C>[CH2:2]([O:4][C:5](=[O:22])[CH2:6][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20])[CH3:3]

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
This aqueous mixture was then extracted with 2×150 mL of Diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The Et2O layer was extracted with H2O and 5% NaHCO3
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.